6-chloro-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid
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Overview
Description
6-chloro-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a hydrazinyl group linked to a hydroxyphenyl moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with 6-chloronicotinic acid: The hydrazone intermediate is then coupled with 6-chloronicotinic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activities or as a ligand for metal complexes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used as a ligand, it may form stable complexes with metal ions, altering their reactivity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzaldehyde hydrazone derivatives: These compounds share the hydrazone linkage and hydroxyphenyl group.
6-chloronicotinic acid derivatives: These compounds share the pyridine ring with a chloro and carboxylic acid group.
Uniqueness
The unique combination of functional groups in 6-chloro-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
6-chloro-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-11-6-5-9(13(19)20)12(16-11)17-15-7-8-3-1-2-4-10(8)18/h1-7,18H,(H,16,17)(H,19,20)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXZVGZIQMPZJG-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=CC(=N2)Cl)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C=CC(=N2)Cl)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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